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Compound of Interest

Compound Name: Pemigatinib

Cat. No.: B609903 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the influence of TP53 co-mutations on the

clinical response to Pemigatinib in FGFR-altered solid tumors. The following frequently asked

questions (FAQs) and troubleshooting guides are based on data from key clinical trials to aid in

experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the established impact of TP53 co-mutations on the efficacy of Pemigatinib in

patients with FGFR-altered cancers?

A1: Clinical data strongly indicates that co-occurring TP53 mutations are associated with a lack

of response to Pemigatinib in patients with FGFR-altered solid tumors. The phase 2 FIGHT-

207 basket trial, which evaluated Pemigatinib across various solid tumors with FGFR1-3

alterations, reported this negative correlation. While a direct comparison of response rates

between TP53-mutated and TP53-wildtype cohorts is not detailed in the primary report, the

study highlights that TP53 co-alterations were predominantly found in patients who did not

respond to the treatment.

Q2: Is there quantitative data to support the association between TP53 co-mutations and poor

response to Pemigatinib?

A2: Yes, an analysis from the FIGHT-207 trial provides quantitative evidence supporting this

association. In the cohorts of patients with FGFR fusions/rearrangements and activating
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mutations, TP53 co-alterations were identified in a significant portion of the non-responders.

Table 1: Prevalence of TP53 Co-alterations in Responders vs. Non-Responders to

Pemigatinib in the FIGHT-207 Trial (Cohorts A+B)

Patient Group Number of Patients
Percentage with TP53 Co-
alteration

Non-Responders 53 43%

Responders 15 Data not specified

Data from an abstract of the FIGHT-207 study. Cohort A: FGFR1-3 fusions/rearrangements;

Cohort B: FGFR1-3 activating non-kinase domain mutations.

This finding underscores the importance of assessing TP53 status when evaluating potential

candidates for Pemigatinib therapy.

Q3: What are the overall efficacy outcomes for Pemigatinib in the patient populations studied

in key clinical trials?

A3: The FIGHT-207 and FIGHT-202 trials provide overall efficacy data for Pemigatinib in

patients with FGFR-altered tumors. It is important to note that the data presented in these

tables is for the overall study cohorts and is not stratified by TP53 mutation status. The

negative impact of TP53 co-mutations is a key factor to consider when interpreting these

results for individual patients.

Table 2: Efficacy of Pemigatinib in the FIGHT-207 Trial (Cohorts A and B)
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Efficacy Endpoint
Cohort A (FGFR
Fusions/Rearrangements)

Cohort B (Activating Non-
Kinase Domain Mutations)

Objective Response Rate

(ORR)
26.5% 9.4%

Median Progression-Free

Survival (PFS)
4.5 months 3.7 months

Median Overall Survival (OS) 17.5 months 11.4 months

Median Duration of Response

(DOR)
7.8 months 6.9 months

Source: Rodón, J., et al. Nature Medicine, 2024.[1][2]

Table 3: Final Efficacy Results of Pemigatinib in the FIGHT-202 Trial (Cohort A: FGFR2

Fusions/Rearrangements in Cholangiocarcinoma)

Efficacy Endpoint Outcome

Objective Response Rate (ORR) 37.0%

Median Progression-Free Survival (PFS) 7.0 months

Median Overall Survival (OS) 17.5 months

Median Duration of Response (DOR) 9.1 months

Source: Vogel, A., et al. ESMO Open, 2024.[3]

Troubleshooting Guide
Issue: A patient with a known FGFR fusion is not responding to Pemigatinib therapy.

Potential Cause: The presence of a co-occurring TP53 mutation is a likely mechanism of

primary resistance to Pemigatinib.

Troubleshooting Steps:
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Review Genomic Profiling Data: If not already performed, conduct comprehensive genomic

profiling on the tumor tissue to assess the TP53 mutation status.

Consider Alternative Pathways:TP53 mutations can lead to genomic instability and the

activation of alternative survival pathways that bypass the effects of FGFR inhibition.

Evaluate for Other Resistance Mechanisms: While TP53 co-mutation is a key factor, other

mechanisms of primary or acquired resistance should also be investigated, such as

alterations in downstream signaling pathways (e.g., PI3K/AKT/mTOR) or the emergence of

secondary FGFR mutations.

Experimental Protocols
Methodology for Detection of FGFR and TP53 Alterations

The clinical trials investigating Pemigatinib have primarily utilized Next-Generation

Sequencing (NGS) for the identification of genomic alterations.

Tissue-Based NGS:

Assay: The FoundationOne®CDx assay is a comprehensive genomic profiling test

approved as a companion diagnostic for Pemigatinib.

Methodology: This assay uses targeted high-throughput hybridization-based capture

technology to analyze DNA extracted from formalin-fixed, paraffin-embedded (FFPE)

tumor tissue. It can detect substitutions, insertions and deletions (indels), copy number

alterations (CNAs), and select gene rearrangements in a panel of cancer-related genes,

including FGFR1, FGFR2, FGFR3, and TP53.

Liquid Biopsy (ctDNA Analysis):

Assay: Circulating tumor DNA (ctDNA) analysis, such as the Guardant360® assay, can be

used for non-invasive detection of genomic alterations from a blood sample.

Methodology: These assays detect cell-free ctDNA shed from tumors into the bloodstream.

They employ NGS to identify various types of alterations, including single nucleotide

variants (SNVs), indels, copy number amplifications, and fusions. This method is
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particularly useful for monitoring the emergence of resistance mutations over the course of

treatment.

Methodology for Assessment of Treatment Response

The efficacy of Pemigatinib in clinical trials is assessed using standardized criteria:

Response Evaluation Criteria in Solid Tumors (RECIST v1.1): This is the standard guideline

for evaluating changes in tumor burden in solid tumors in response to therapy.

Objective Response Rate (ORR): The proportion of patients with a complete or partial

response.

Progression-Free Survival (PFS): The length of time during and after treatment that a

patient lives with the disease but it does not get worse.

Overall Survival (OS): The length of time from the start of treatment that a patient is still

alive.

Duration of Response (DOR): The time from the initial response to the treatment until

disease progression or death.
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Caption: FGFR Signaling Pathway and Mechanism of Action of Pemigatinib.
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Caption: Logical Relationship of TP53 Status to Pemigatinib Resistance.
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Caption: Experimental Workflow for Analyzing Pemigatinib Response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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